tert-butyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
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Overview
Description
Tert-butyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a heterocyclic organic compound. It is characterized by a pyrrole ring, which is a five-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis due to its unique structure and reactivity.
Mechanism of Action
Target of Action
It is known that similar compounds are used in the synthesis of ß-aryl-gaba analogues , suggesting that it may interact with GABA receptors or enzymes involved in GABA metabolism.
Mode of Action
It is known that similar compounds interact with their targets through a process called heck arylation . This process involves the formation of a carbon-carbon bond between the compound and its target, leading to changes in the target’s structure and function .
Biochemical Pathways
Given its potential role in the synthesis of ß-aryl-gaba analogues , it may be involved in the modulation of GABAergic signaling pathways.
Result of Action
Given its potential role in the synthesis of ß-aryl-gaba analogues , it may have effects on neuronal excitability and neurotransmission.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate can be synthesized through various methods. One common method involves the reaction of N-boc-diallylamine with a suitable reagent to form the desired product . The reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often require specific solvents, temperatures, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylated products, while reduction may produce various alcohols or amines.
Scientific Research Applications
Tert-butyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: Similar in structure but lacks the 2-methyl-5-oxo functional groups.
Tert-butyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate: Contains a hydroxyl group at the 4-position instead of a methyl group.
Uniqueness
Tert-butyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.
Properties
CAS No. |
128372-91-8 |
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Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
tert-butyl 2-methyl-5-oxo-2H-pyrrole-1-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-7-5-6-8(12)11(7)9(13)14-10(2,3)4/h5-7H,1-4H3 |
InChI Key |
ZQUJUMROTWQJDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC(=O)N1C(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
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